molecular formula C18H24ClNO3 B588237 rac Dobutamine-d6 Hydrochloride CAS No. 1246818-96-1

rac Dobutamine-d6 Hydrochloride

Cat. No.: B588237
CAS No.: 1246818-96-1
M. Wt: 343.881
InChI Key: BQKADKWNRWCIJL-RUUVDYPYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac Dobutamine-d6 Hydrochloride: is a labelled racemic form of Dobutamine hydrochloride. Dobutamine hydrochloride is a synthetic catecholamine that acts on α1-adrenergic receptors, β1-adrenergic receptors, and β2-adrenergic receptors. It is primarily used as a selective β1-adrenergic receptor agonist, with relatively weak activity at α1-adrenergic receptors and β2-adrenergic receptors .

Preparation Methods

The preparation of rac Dobutamine-d6 Hydrochloride involves the synthesis of Dobutamine hydrochloride followed by the introduction of deuterium atoms. The synthetic route typically involves the following steps:

Chemical Reactions Analysis

rac Dobutamine-d6 Hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

rac Dobutamine-d6 Hydrochloride is widely used in scientific research, particularly in the fields of:

    Chemistry: It is used as a stable isotope-labelled compound for tracing and studying metabolic pathways.

    Biology: It is used to study the effects of β1-adrenergic receptor agonists on cellular processes.

    Medicine: It is used in pharmacokinetic and pharmacodynamic studies to understand the metabolism and action of Dobutamine.

    Industry: It is used in the development of new drugs and therapeutic agents.

Comparison with Similar Compounds

rac Dobutamine-d6 Hydrochloride is unique due to its deuterium labelling, which makes it useful for tracing and studying metabolic pathways. Similar compounds include:

Properties

CAS No.

1246818-96-1

Molecular Formula

C18H24ClNO3

Molecular Weight

343.881

IUPAC Name

4-[2-[[1,1,1,2,3,3-hexadeuterio-4-(4-hydroxyphenyl)butan-2-yl]amino]ethyl]benzene-1,2-diol;hydrochloride

InChI

InChI=1S/C18H23NO3.ClH/c1-13(2-3-14-4-7-16(20)8-5-14)19-11-10-15-6-9-17(21)18(22)12-15;/h4-9,12-13,19-22H,2-3,10-11H2,1H3;1H/i1D3,2D2,13D;

InChI Key

BQKADKWNRWCIJL-RUUVDYPYSA-N

SMILES

CC(CCC1=CC=C(C=C1)O)NCCC2=CC(=C(C=C2)O)O.Cl

Synonyms

4-[2-[[3-(4-Hydroxyphenyl)-1-methylpropyl-d6]amino]ethyl]-1,2-benzenediol;  DL-Dobutamine-d6 Hydrochloride;  (+/-)-Dobutamine-d6 Hydrochloride;  Dobutrex-d6;  Inotrex-d6;  NSC 299583-d6; 

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.